N,N-Diphenylbenzenesulfonamide

Description

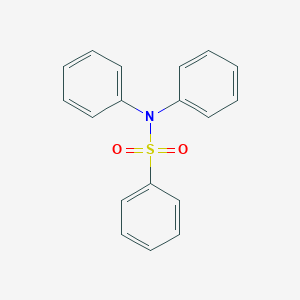

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRUVSLDWSMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344559 | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-51-9 | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diphenylbenzenesulfonamide and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for forming the sulfonamide bond are well-documented and remain valuable for their reliability and simplicity. These routes typically involve the reaction of an amine with a sulfonyl chloride or the copper-catalyzed arylation of a pre-formed sulfonamide.

The most direct and conventional method for preparing N,N-diphenylbenzenesulfonamide is the reaction between diphenylamine (B1679370) and benzenesulfonyl chloride. This reaction, a standard procedure for creating sulfonamides, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base and can also serve as the solvent. The reaction involves the nucleophilic attack of the nitrogen atom of diphenylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the N-S bond and displacement of the chloride ion.

A specific example includes the synthesis of a halogenated derivative, 3,4-Dibromo-N,N-diphenylbenzenesulfonamide. yorku.ca

Table 1: Synthesis of 3,4-Dibromo-N,N-diphenylbenzenesulfonamide

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

|---|---|---|---|---|

| 3,4-dibromobenzenesulfonyl chloride | Diphenylamine | Pyridine, room temperature | 3,4-Dibromo-N,N-diphenylbenzenesulfonamide | yorku.ca |

The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming carbon-nitrogen bonds, particularly for N-arylation. organic-chemistry.org Traditionally, these reactions involve the coupling of an amine or, in this context, a sulfonamide with an aryl halide, mediated by stoichiometric amounts of copper at high temperatures. nih.gov The reaction mechanism for this C–N heterocoupling involves the reaction of the amine with an active Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) complex. mdpi.com Reductive elimination then yields the N-arylated product and regenerates the Cu(I) catalyst. mdpi.com

In the past decades, significant advancements have been made using catalytic amounts of copper or palladium to promote the N-arylation of amines and sulfonamides under more optimized conditions. mdpi.comrsc.org These transition-metal-catalyzed methods are recognized as highly efficient procedures for preparing a wide array of nitrogen-containing aromatic systems, including complex molecules and biologically active compounds. mdpi.com Heterogeneous catalysts, where copper species are immobilized on various support materials, have also been developed to facilitate catalyst separation and recycling. mdpi.com

Table 2: Examples of Heterogeneously Catalyzed Ullmann-Type N-Arylation

| Amine/N-Heterocycle | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Indole (B1671886) | 4-Iodoanisole | Cu/C | K₂CO₃ | DMSO | 120 | 93 | mdpi.com |

| Indole | Iodobenzene | Pd⁰-AO/Fe₃O₄ | Et₃N | DMF | 120 | 96 | mdpi.com |

| Indole | 4-Iodotoluene | Pd⁰-AO/Fe₃O₄ | Et₃N | DMF | 120 | 95 | mdpi.com |

Reaction of Diphenylamine with Benzenesulfonyl Chloride

Modern and Advanced Synthetic Approaches

In the quest for milder and more sustainable synthetic routes, transition-metal-free N-arylation methods have gained significant attention. nih.gov These protocols offer an alternative to traditional metal-catalyzed reactions, avoiding potential issues of metal contamination in the final products. nih.gov

One effective strategy involves the reaction of amines or sulfonamides with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This method generates a highly reactive benzyne (B1209423) intermediate in situ, which is then trapped by the nucleophilic amine or sulfonamide to form the N-arylated product. nih.gov The reactions proceed under mild conditions, typically at room temperature, and demonstrate good to excellent yields with a broad tolerance for various functional groups. nih.gov Another prominent metal-free approach utilizes diaryliodonium salts as arylating agents, which have become popular for constructing C-C and C-heteroatom bonds under environmentally friendly conditions. nih.gov

Table 3: Transition-Metal-Free N-Arylation using o-Silylaryl Triflates

| Amine | Arylating Agent | Base | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Aniline (B41778) | 2-(trimethylsilyl)phenyl triflate | CsF | MeCN | 10 | 92 | nih.gov |

| Aniline | 2-(trimethylsilyl)phenyl triflate | TBAF | MeCN | 0.5 | ~81 | nih.gov |

| Benzenesulfonamide (B165840) | 2-(trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 84 | nih.gov |

TBAF = Tetra-n-butylammonium fluoride

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.branton-paar.com When combined with the use of solid supports, this technique offers a green and efficient approach for synthesizing sulfonamides. scielo.brscielo.br

In this solvent-free method, reactants are adsorbed onto a solid support such as silica (B1680970) gel, alumina, or various clays (B1170129) like montmorillonite (B579905) K10. scielo.brresearchgate.net The mixture is then irradiated with microwaves. scielo.br The solid supports can act as catalysts and provide an ordered medium for the reaction, while microwave irradiation provides rapid and uniform heating. scielo.brscielo.br This methodology has been successfully applied to the synthesis of this compound derivatives, demonstrating high efficiency and easy product isolation, as the catalyst can be simply filtered off after the reaction. scielo.br

Table 4: Microwave-Assisted Synthesis of 4-fluoro-N,N-diphenyl-benzenesulfonamide

| Catalyst/Support | Power (W) | Time (min) | Yield (%) | Ref |

|---|---|---|---|---|

| Florisil (B1214189) | 1000 | 5 | 95 | scielo.brscielo.br |

| Montmorillonite KSF | 1000 | 5 | 92 | scielo.brscielo.br |

| Montmorillonite K10 | 1000 | 5 | 90 | scielo.brscielo.br |

| Silica Gel | 1000 | 5 | 85 | scielo.brscielo.br |

| Alumina | 1000 | 5 | 80 | scielo.brscielo.br |

Reaction: 4-fluorobenzenesulfonyl chloride with diphenylamine. scielo.br

For the synthesis of complex derivatives incorporating the N,N-diphenylamine scaffold, one-pot procedures often rely on tandem or cascade reactions catalyzed by metals like copper or palladium. nih.govrsc.org For instance, an efficient copper-catalyzed one-pot synthesis of N,N-diphenyl-2-benzothiazolamines has been developed. nih.gov This reaction starts from 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes, proceeding through a tandem sequence of intramolecular cyclization and intermolecular N-arylation to furnish the complex amine derivatives with good functional group tolerance. nih.gov Such strategies provide a practical pathway for the rapid assembly of poly-functionalized amines from readily available starting materials. nih.govresearchgate.net

Table 5: One-Pot Synthesis of N,N-Diphenyl-2-benzothiazolamine Derivatives

| Thiourea Substrate | Iodobenzene Substrate | Catalyst | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1-(2-iodophenyl)-3-phenylthiourea | Iodobenzene | CuI | Cs₂CO₃ | Dioxane | 85 | nih.gov |

| 1-(5-chloro-2-iodophenyl)-3-phenylthiourea | Iodobenzene | CuI | Cs₂CO₃ | Dioxane | 81 | nih.gov |

| 1-(2-iodophenyl)-3-phenylthiourea | 1-Iodo-4-methoxybenzene | CuI | Cs₂CO₃ | Dioxane | 83 | nih.gov |

| 1-(2-iodophenyl)-3-phenylthiourea | 1-Iodo-4-nitrobenzene | CuI | Cs₂CO₃ | Dioxane | 75 | nih.gov |

Directed Metalation Strategies for Functionalization

Directed ortho metalation (DoM) has proven to be a powerful strategy for the regioselective functionalization of aromatic compounds. numberanalytics.comwikipedia.org In the context of N,N-disubstituted benzenesulfonamides, the sulfonamide group acts as a potent directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the benzene (B151609) ring. numberanalytics.comresearchgate.netorganic-chemistry.org This is achieved through the coordination of a strong organolithium base to the Lewis basic oxygen or nitrogen atoms of the sulfonamide moiety, which increases the kinetic acidity of the adjacent protons. baranlab.orguwindsor.ca

The process begins with the treatment of the this compound substrate with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.orgcollectionscanada.gc.ca The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can accelerate the reaction by breaking down alkyllithium aggregates and increasing the basicity of the reagent. baranlab.org This generates a transient ortho-lithiated species. wikipedia.org

This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho-position with high regioselectivity. researchgate.netbaranlab.org For instance, research has demonstrated that the ortho-lithiated this compound can react with aromatic nitriles. thieme-connect.com This reaction proceeds through an initial imine intermediate, which then undergoes an intramolecular cyclization, with the nucleophilic nitrogen attacking the sulfur atom of the sulfonamide, to form 1,2-benzisothiazole (B1215175) 1,1-dioxides. collectionscanada.gc.cathieme-connect.com This method provides a direct route to valuable heterocyclic structures. thieme-connect.com

Similarly, N-cumyl arylsulfonamides can be functionalized via DoM using s-BuLi/TMEDA and then quenched with electrophiles. acs.orgacs.org The N-cumyl group is particularly advantageous as it can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid), yielding primary sulfonamides. acs.orgacs.org This "latent" quality of the sulfonamide DMG allows for the synthesis of 1,3-disubstituted aromatic compounds that are not readily accessible through standard electrophilic substitution methods. sci-hub.ru

The versatility of this strategy is highlighted by the range of electrophiles that can be employed, leading to diverse functionalities.

| Derivative | Metalation Conditions | Electrophile (E) | Product (ortho-E-Substituted) | Reference |

|---|---|---|---|---|

| This compound | n-BuLi, -78 °C | Aromatic Nitriles (e.g., Benzonitrile) | 1,2-Benzisothiazole 1,1-dioxides | collectionscanada.gc.cathieme-connect.com |

| This compound | n-BuLi, -78 °C | N,N-Dimethylcarbamoyl chloride | 1,2-Benzisothiazole 1,1-dioxides | collectionscanada.gc.ca |

| N-Cumyl benzenesulfonamide | s-BuLi, TMEDA, THF, -78 °C | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-N-cumylbenzenesulfonamide | acs.org |

| N-Cumyl benzenesulfonamide | s-BuLi, TMEDA, THF, -78 °C | Diphenyl ketone (Ph₂CO) | 2-(Hydroxydiphenylmethyl)-N-cumylbenzenesulfonamide | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. tandfonline.comimist.ma

A significant advancement is the use of alternative reaction media. Water, being non-toxic and non-flammable, has been successfully employed as a green solvent for sulfonamide synthesis. mdpi.comscilit.com Reactions of sulfonyl chlorides with amines can be performed in water, often with a base like sodium carbonate to scavenge the HCl byproduct, leading to high yields and purities. mdpi.comscilit.com Other eco-friendly solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and deep eutectic solvents (DES) have also been reported for sulfonamide synthesis, offering greener alternatives to traditional volatile organic compounds. mdpi.comthieme-connect.com

Solvent-free and solid-support-based methods represent another key green strategy. scielo.br The synthesis of this compound has been achieved by reacting benzenesulfonyl chloride and aniline without a solvent, using solid supports like florisil or montmorillonite K10 as catalysts. scielo.br This approach not only eliminates the need for solvents but also significantly reduces reaction times and increases yields compared to conventional methods. scielo.br

Energy-efficient techniques such as microwave irradiation and ultrasound assistance further contribute to greener synthetic routes. nih.govnih.gov Microwave-assisted synthesis of this compound on a solid support has been shown to be highly efficient, reducing reaction times from hours to minutes while maintaining high yields. scielo.brijiset.com Similarly, ultrasound-assisted synthesis offers advantages like increased reaction rates and higher yields with reduced energy consumption and solvent use. nih.gov

Furthermore, the development of transition-metal-free arylation methods provides a cleaner route to this compound. One such method involves the reaction of diphenylamine with o-silylaryl triflates in the presence of cesium fluoride (CsF), which proceeds under mild conditions and tolerates a variety of functional groups, avoiding the use of potentially toxic metal catalysts. nih.gov

| Method | Key Green Principles | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solid-Support Catalysis (Solvent-Free) | - Eliminates solvent

| Benzenesulfonyl chloride, Aniline, Florisil catalyst, 1 hr | High yield (95%), reduced reaction time. | scielo.br |

| Microwave-Assisted Solid-Support | - Energy efficient

| Solid support (e.g., Montmorillonite K10), microwave irradiation (50 W) | Shorter reaction times (minutes), high efficiency. | scielo.br |

| Aqueous Synthesis | - Use of green solvent (water) | Sulfonyl chloride, Amine, H₂O, Na₂CO₃, Room temperature | Environmentally benign, simple, high yields. | mdpi.comscilit.com |

| Transition-Metal-Free Arylation | - Avoids toxic metal catalysts | o-Silylaryl triflate, Diphenylamine, CsF, THF | Mild conditions, good to excellent yields (99%). | nih.gov |

| Ultrasound-Assisted Synthesis | - Energy efficient

| Ultrasound irradiation (e.g., 40 kHz) | Higher yields, dramatically decreased reaction times. | nih.gov |

Reactivity and Mechanistic Investigations of N,n Diphenylbenzenesulfonamide

Cleavage and Deprotection Reactions

The cleavage of the nitrogen-sulfur (N-S) bond in sulfonamides is a critical transformation in organic synthesis, often employed for the deprotection of amine functionalities. N,N-Diphenylbenzenesulfonamide has been a substrate in studies exploring various desulfonylation methods.

Desulfonylation Reactions via Basic Conditions

Novel methodologies for N-desulfonylation have been developed that operate under room temperature and transition-metal-free conditions. conicet.gov.ar One such approach involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). conicet.gov.arsci-hub.se This system has proven effective for the desulfonylation of a variety of N-sulfonyl compounds. conicet.gov.ar

However, in the case of this compound, a notable lack of reactivity is observed under these conditions. conicet.gov.arsci-hub.se This resistance to cleavage is attributed to high steric hindrance, which prevents the nucleophilic attack of the base on the sulfur atom. conicet.gov.arsci-hub.se A proposed mechanism for the deprotection of other N-benzenesulfonamides involves a direct attack of the base on the sulfur atom. sci-hub.se The bulky phenyl groups on the nitrogen atom in this compound sterically shield the sulfur, thus inhibiting this reaction pathway. conicet.gov.arsci-hub.se For comparison, N,N-diphenyl tosylamine, a related p-toluenesulfonamide, does undergo desulfonylation to yield diphenylamine (B1679370), albeit with moderate success (72% yield). conicet.gov.ar

Table 1: Desulfonylation of this compound and Related Compounds under Basic Conditions

| Compound | Base | Solvent | Temperature | Result | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | KOtBu | DMSO | Room Temp. | No Reaction | - | conicet.gov.arsci-hub.se |

This table illustrates the difference in reactivity between this compound and its tosyl analogue under basic desulfonylation conditions.

Visible-Light-Mediated Desulfonylation Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for initiating a variety of chemical transformations, including desulfonylation. mdpi.comnih.gov These methods often utilize a photocatalyst that, upon light absorption, can engage in single electron transfer (SET) processes to activate the substrate. mdpi.com

One innovative approach for the deprotection of N-methyl-N-arylsulfonamides employs a Hantzsch ester anion, which is generated in situ from the corresponding Hantzsch ester and KOtBu in DMSO. conicet.gov.arsci-hub.se This anion serves as both the visible-light-absorbing species and the electron/hydrogen atom donor, eliminating the need for a transition-metal photocatalyst. conicet.gov.arsci-hub.se The mechanism is proposed to involve a photo-induced electron transfer (PET) from the Hantzsch ester anion to the sulfonamide, initiating the cleavage of the N-S bond. conicet.gov.ar While this method has been successfully applied to N-methyl-N-arylsulfonamides, its specific application to this compound is not detailed in the provided research. conicet.gov.arsci-hub.se However, the general principles of visible-light-mediated desulfonylation offer a potential alternative pathway for the cleavage of this sterically hindered sulfonamide. wikipedia.org

Aromatic C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis for its atom and step economy. This compound can serve as a precursor or substrate in reactions involving the activation and subsequent functionalization of aromatic C-H bonds, leading to the construction of complex molecular architectures.

Spirocyclization Reactions

Spirocycles are three-dimensional structures found in numerous natural products and pharmaceuticals. researchgate.net Their synthesis often involves dearomatization reactions, where an aromatic ring is converted into a non-aromatic cyclic system. researchgate.net Radical spirocyclization, often initiated by photoredox catalysis, is a powerful method for constructing these complex scaffolds. researchgate.netnih.gov

Research has shown that N-acyl sulfonamides can undergo electrochemical dearomative spirocyclization. researchgate.net While not specifically detailing this compound, these studies provide a framework for its potential use in similar transformations. The general approach involves the generation of a radical intermediate that undergoes an intramolecular cyclization onto one of the phenyl rings, leading to a spirocyclic product. nih.gov For example, palladium-catalyzed spirocyclization of acrylamides has been studied, proceeding through oxidative addition, intramolecular carbopalladation, and C-H bond activation. rsc.org

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are fundamental to the synthesis of heterocyclic and polycyclic compounds. organic-chemistry.orgunl.edu These reactions can be promoted by various catalysts and conditions, leading to the formation of new rings within a molecule. organic-chemistry.orgresearchgate.net

The general principle involves the activation of a part of the this compound molecule to facilitate an intramolecular attack, often involving one of the phenyl rings. nih.gov For instance, the synthesis of tetrahydro-1-benzazepines has been achieved through H2SO4-mediated intramolecular cyclization of N-arylated homoallylamines. organic-chemistry.org While this example does not directly involve this compound, it illustrates the concept of using an N-aryl group as a participant in a cyclization reaction. The mechanism typically involves the generation of an electrophilic species that is then attacked by the electron-rich aromatic ring. organic-chemistry.org

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing molecular framework. rsc.orgnih.govbeilstein-journals.org These reactions are a cornerstone of synthetic chemistry for building complex cyclic systems. N-sulfonyl compounds have been utilized in annulation reactions to construct various heterocyclic structures. researchgate.net

For example, a method for the synthesis of N-sulfonyl 5-alkylthiopyrazoles has been developed through the annulation of ketene (B1206846) dithioacetals and sulfonyl hydrazines. researchgate.net Although this compound is not the direct substrate here, the use of a sulfonyl group highlights its role in directing or participating in such cyclization-based transformations. In the context of this compound, an annulation reaction could potentially involve the reaction of one of the phenyl rings with a suitable reaction partner to form a fused polycyclic aromatic system. Electrocatalytic redox-neutral [3+2] annulation of N-cyclopropylanilines and alkenes demonstrates a modern approach to forming five-membered carbocycles fused to an aniline (B41778) ring. rsc.org

Nucleophilic Reactivity of the Sulfonamide Moiety

The sulfonamide moiety (–SO₂N<) is a critical functional group in organic chemistry. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile. However, in this compound, the nucleophilic character of the nitrogen is significantly influenced by both electronic and steric factors. The presence of two electron-withdrawing phenyl groups, in addition to the strongly withdrawing benzenesulfonyl group, diminishes the electron density on the nitrogen atom, rendering it a weak nucleophile. Furthermore, the two bulky phenyl groups create substantial steric hindrance around the nitrogen, impeding its approach to electrophilic centers.

Despite its weakened nucleophilicity, the sulfonamide nitrogen can participate in nucleophilic substitution reactions under appropriate conditions. For instance, while simple amides may not be sufficiently nucleophilic to attack aryne intermediates, sulfonamides are effective nucleophiles in such reactions. In a transition-metal-free N-arylation procedure, benzenesulfonamide (B165840) reacts with an o-silylaryl triflate in the presence of cesium fluoride (B91410) (CsF) to generate a benzyne (B1209423) intermediate, which is then trapped by the sulfonamide nucleophile. This method has been successfully used to synthesize this compound in excellent yield. nih.govscispace.com The reaction proceeds first to the mono-arylated product, which can then undergo a second arylation to afford the final N,N-diphenyl product. nih.gov

| Nucleophile | Aryne Precursor | Base/Activator | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Benzenesulfonamide | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | This compound | 99% |

Given that sulfonamides are relatively weak nucleophiles, their reactivity can be enhanced through catalysis. Nickel-catalyzed cross-coupling reactions have been developed to facilitate the arylation of weak nitrogen nucleophiles, including sulfonamides. acs.orgbohrium.com These electrochemical methods enable the coupling of aryl halides with sulfonamides under mild, redox-neutral conditions, overcoming the inherent low reactivity of the sulfonamide nitrogen. acs.org Such protocols tolerate a wide range of functional groups and have been shown to be effective for electron-poor aryl sulfonamides. acs.orgbohrium.com

Radical-Mediated Transformations

Radical-mediated reactions offer a distinct set of transformations compared to traditional ionic pathways, often providing complementary reactivity. These processes involve the generation of radical intermediates, which can engage in a variety of bond-forming events. While radical approaches for C-N bond cleavage and functionalization are an expanding field in organic synthesis, specific examples of radical-mediated transformations involving this compound as a substrate are not widely documented in current literature.

In the context of related compounds, gas-phase dissociation studies of protonated N-aryl sulfonamides using tandem mass spectrometry have shown fragmentation pathways that can involve the formation of radical cations. For example, the dissociation of a protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamide can proceed through an ion/neutral complex that leads to an imine radical cation via electron transfer. However, these observations are related to fragmentation analysis rather than synthetic transformations in solution.

General strategies for radical reactions on sulfonamides often target the C-H bonds of the aryl rings. The development of photoredox and transition-metal catalysis has enabled a variety of deaminative functionalizations where amines are converted into alkyl radicals, but these typically involve primary amines activated as Katritzky pyridinium (B92312) salts or other derivatives. The direct participation of the this compound scaffold in radical chain processes or single-electron transfer (SET) pathways remains a less explored area.

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly powerful method for studying the reactivity of organic molecules like this compound.

DFT calculations have been instrumental in rationalizing the mechanisms and selectivity of reactions involving aryl sulfonamides. For example, in the Rh(III)-catalyzed C–H carbenoid functionalization of aryl sulfonamides, DFT calculations were performed to understand the site-selectivity. semanticscholar.orgrsc.orgnih.gov These studies can compute the energy barriers for different potential pathways, such as C-H activation at various positions on the aromatic ring, thereby explaining why a particular product is favored under specific reaction conditions (e.g., solvent polarity, additives). semanticscholar.orgnih.gov

Similarly, computational analysis has been crucial in understanding the nickel-catalyzed cross-coupling amination of weak nucleophiles like sulfonamides. acs.orgbohrium.com DFT calculations were used to compare the energy barriers for the critical reductive elimination step from different nickel oxidation states. The calculations revealed that the reductive elimination from a Ni(III) complex has a significantly lower activation energy compared to the corresponding Ni(II) complex, supporting the proposed electrochemical mechanism where the catalyst cycles through a Ni(I)/Ni(III) pathway rather than a traditional Ni(0)/Ni(II) pathway. acs.org

| Reaction | Intermediate | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Sulfonamidation | Ni(II) Complex | 34.2 |

| Sulfonamidation | Ni(III) Complex | 13.2 |

These computational investigations provide a detailed, molecular-level understanding of reactivity, guiding the development of new synthetic methods and the optimization of existing ones. scispace.com By modeling the transition states and intermediates, researchers can predict how changes to the substrate, catalyst, or conditions will influence the reaction outcome, accelerating progress in synthetic chemistry. semanticscholar.org

Supramolecular Chemistry and Crystal Engineering of N,n Diphenylbenzenesulfonamide Systems

Intermolecular Interactions and Molecular Recognition

Based on the molecular structure of N,N-Diphenylbenzenesulfonamide, which features a central sulfonamide group flanked by three phenyl rings, several types of non-covalent interactions can be anticipated to govern its molecular recognition and crystal packing.

Hydrogen Bonding Networks

This compound is a tertiary sulfonamide, meaning it lacks the N-H proton typically found in primary and secondary sulfonamides. Consequently, it cannot act as a hydrogen bond donor to form the classic N-H···O or N-H···N hydrogen bonds that are prevalent in the crystal structures of other sulfonamides. researchgate.net However, the oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors. Therefore, in the solid state, weaker C-H···O hydrogen bonds involving the aromatic C-H groups of the phenyl rings and the sulfonyl oxygen atoms are expected to be significant contributors to the crystal packing. researchgate.net

Lone Pair-π Interactions in Crystal Packing

Lone pair-π (lp-π) interactions are another class of non-covalent force that may play a role in the crystal packing of this compound. These interactions involve the stabilizing association between a lone pair of a heteroatom and an electron-deficient π-system. uclouvain.bersc.org In this molecule, the lone pairs on the sulfonyl oxygen atoms or the nitrogen atom could potentially interact with the π-systems of the adjacent phenyl rings. bldpharm.comnih.gov The strength and geometric preference of such interactions are subtle and depend heavily on the electronic nature and accessibility of the interacting orbitals.

Crystal Structure Analysis and Polymorphism

As of now, the single-crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available sources. Without this data, a definitive analysis of its crystal system, space group, and unit cell dimensions is impossible.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in sulfonamides and other flexible molecules. mdpi.com For example, the related compound N,N′-di(benzenesulfonyl)-p-phenylenediamine is known to exhibit at least two polymorphic forms, which differ primarily in their hydrogen-bonding motifs (catemer vs. dimer). researchgate.netresearchgate.net Given the rotational freedom around the S-N and S-C bonds in this compound, it is highly probable that it could also exhibit conformational polymorphism, where different molecular conformations lead to distinct crystal packing arrangements. However, without experimental screening and characterization, the existence and nature of any polymorphs remain speculative.

Cocrystal Formation and Design

Cocrystallization is a widely used strategy in crystal engineering to modify the physicochemical properties of molecules. ru.nlnih.gov Sulfonamide groups are effective hydrogen bond acceptors, making them suitable candidates for forming cocrystals with various coformers, particularly hydrogen bond donors like carboxylic acids. researchgate.netiapchem.org

While there are no specific reports on cocrystals of this compound, it could theoretically be screened for cocrystal formation with various coformers. Potential screening methods include liquid-assisted grinding, solvent evaporation, or thermal methods like the Kofler technique. researchgate.netuni-mainz.de The success of cocrystal formation would depend on the ability to form stable supramolecular synthons between this compound and a given coformer that can outcompete the self-assembly of the individual components.

Solid-State Reactions and Transformations

Solid-state reactions are chemical reactions that occur in the crystalline state, often with high stereo- and regioselectivity. These reactions can include phase transformations, desolvation, or chemical changes like cyclization or degradation. Studies on related pharmaceutical compounds show that solid-state reactivity is influenced by molecular mobility, which can be enhanced by factors like the presence of absorbed water.

For this compound, potential solid-state transformations could involve polymorphic phase transitions induced by temperature or mechanical stress. nih.gov The likelihood and nature of such transformations are linked to the thermodynamic stability relationship between its potential polymorphs. Without experimental data from techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD), any discussion of solid-state reactivity for this specific compound remains hypothetical.

Predictive Design in Crystal Engineering via Computational Methods

The predictive design of crystalline materials, a cornerstone of crystal engineering, increasingly relies on computational methods to forecast the supramolecular assembly of molecules in the solid state. mkjc.innih.gov For this compound systems, a multi-faceted computational approach incorporating Density Functional Theory (DFT), Hirshfeld surface analysis, and energy framework calculations provides a powerful toolkit for understanding and predicting crystal packing and intermolecular interactions. iucr.orgwikipedia.org These methods allow for the in silico exploration of crystal landscapes, offering insights that guide experimental efforts toward the synthesis of materials with desired properties. nih.govnih.gov

At its core, predictive crystal engineering for compounds like this compound involves minimizing the lattice energy to identify the most stable hypothetical crystal structures. Computational modeling serves as a bridge between molecular structure and bulk properties, enabling the rational design of novel crystalline forms. ajol.info Techniques such as DFT are employed to calculate molecular properties and interaction energies, which are fundamental to predicting how molecules will arrange themselves in a crystal. wikipedia.orgrsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, researchers can identify key interactions that govern crystal packing. iucr.orgresearchgate.net For sulfonamide derivatives, this analysis typically reveals a high percentage of H···H, C···H/H···C, and O···H/H···O contacts, underscoring the importance of van der Waals forces and hydrogen bonding in the supramolecular architecture. iucr.orgscielo.br

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For a molecule like this compound, the analysis would be expected to highlight the significant role of contacts involving the numerous hydrogen atoms on the phenyl rings.

Table 1: Predicted Intermolecular Contact Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | Predicted Contribution (%) | Key Molecular Features Involved |

| H···H | ~40 - 50% | Phenyl rings, abundant surface hydrogens. |

| C···H/H···C | ~30 - 40% | Phenyl-phenyl and phenyl-sulfonyl interactions. |

| O···H/H···O | ~10 - 20% | Sulfonyl group oxygen atoms and phenyl hydrogens. |

| N···H/H···N | ~1 - 5% | Sulfonamide nitrogen and phenyl hydrogens. |

| C···C | ~1 - 3% | π-π stacking interactions between phenyl rings. |

| Other | < 1% | Minor contacts involving sulfur and other atoms. |

This table presents predicted data based on published findings for structurally similar benzenesulfonamide (B165840) derivatives. iucr.orgscielo.br

The red spots on a dnorm map for this compound would likely indicate the locations of the strongest intermolecular interactions, such as potential C–H···O hydrogen bonds involving the sulfonyl oxygen atoms. nih.gov

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predictive crystal engineering, providing accurate estimations of molecular geometries, electronic properties, and intermolecular interaction energies. rsc.orgmdpi.com By employing functionals like B3LYP or B3PW91 with appropriate basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), researchers can model the this compound molecule and predict various parameters. mkjc.inajol.infod-nb.info

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and stability. d-nb.info The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack, which in turn dictates the nature of intermolecular interactions like hydrogen bonding. mkjc.in

Table 2: Representative Theoretical Parameters for a Benzenesulfonamide Derivative from DFT Calculations

| Parameter | Typical Calculated Value | Significance in Crystal Engineering |

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 5.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 3.0 to 5.0 D | Influences electrostatic interactions and packing. |

Note: These values are representative for a generic benzenesulfonamide derivative and would require specific calculation for this compound. d-nb.info

Energy Framework Analysis

Energy framework analysis offers a visual and quantitative method for understanding the energetic landscape of a crystal. This method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors. scielo.bracs.orgresearchgate.net The total interaction energy is partitioned into electrostatic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces at play. researchgate.net

By analyzing these frameworks, crystal engineers can predict the mechanical properties of the crystal, as the arrangement and strength of intermolecular forces dictate features like slip planes and hardness. researchgate.net This predictive capability is crucial for designing crystalline materials with specific mechanical behaviors.

N,n Diphenylbenzenesulfonamide in Catalysis

Organocatalysis Utilizing Sulfonamide Scaffolds

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, frequently employs catalysts built upon sulfonamide frameworks. The sulfonamide group's ability to act as a potent hydrogen-bond donor is central to its function in this context. rsc.orgnitrkl.ac.in This non-covalent interaction allows the catalyst to activate electrophiles, orient substrates, and stabilize transition states, often leading to high levels of enantioselectivity in asymmetric reactions. nitrkl.ac.in

Proline-based sulfonamide organocatalysts are prominent examples, having been successfully applied in enantioselective aldol (B89426) reactions. beilstein-journals.orgnih.gov In these systems, the sulfonamide group can replace the carboxylic acid function of proline, resulting in a more acidic and sometimes more soluble catalyst. cassyni.com For instance, proline aryl sulfonamides have been shown to effectively catalyze the reaction between acetone (B3395972) and p-nitrobenzaldehyde. beilstein-journals.org Similarly, bifunctional organocatalysts that combine a sulfonamide's hydrogen-bonding ability with a basic tertiary amine have been developed. nitrkl.ac.in These catalysts can simultaneously activate both the nucleophile (via the amine) and the electrophile (via the sulfonamide), as demonstrated in the conjugate addition of dicarbonyl compounds to β-nitrostyrenes. nitrkl.ac.in

Other notable applications include:

Aza-Michael Reactions: The synthesis of nitrogen-containing compounds through the conjugate addition of amines or amides is often facilitated by sulfonamide-based organocatalysts. ablesci.com

Aza-Diels-Alder Reactions: While less common, certain sulfonamide catalysts have been screened for their potential in facilitating these cycloaddition reactions. beilstein-journals.org

Vinylogous Aldol Reactions: Novel organocatalysts incorporating both squaramide and sulfonamide motifs serve as multiple hydrogen-bond donors, enabling highly stereoselective direct vinylogous aldol reactions. rsc.org

The effectiveness of these catalysts often depends on the steric and electronic nature of the substituents on both the sulfonyl group and the nitrogen atom, allowing for fine-tuning of the catalyst's performance.

Transition-Metal Catalysis

In transition-metal catalysis, sulfonamide groups are primarily involved as ligands that coordinate to a metal center, influencing its reactivity and selectivity.

The design of effective sulfonamide-based ligands hinges on several key principles. Neutral sulfonamides are generally considered poor ligands due to the electron-withdrawing effect of the sulfonyl group, which reduces the electron density on the nitrogen atom. tandfonline.com However, primary and secondary sulfonamides can be deprotonated to form sulfonamidate anions, which are effective σ-donor ligands. tandfonline.com

Key design strategies include:

Chelation: Incorporating the sulfonamide group into a multidentate ligand structure significantly enhances the stability of the resulting metal complex. Carrier ligands like ethylenediamine (B42938) and dipicolylamine provide a backbone for attaching sulfonamide fragments, creating bidentate or tridentate chelating systems. sjp.ac.lk

Steric Tuning: The introduction of bulky substituents on the aromatic rings of the sulfonamide can create a specific steric environment around the metal center, which is crucial for controlling selectivity in catalytic reactions. nih.govtcichemicals.com

Electronic Modulation: The electronic properties of the metal complex can be fine-tuned by altering the substituents on the sulfonamide ligand, thereby modulating the catalytic activity. semanticscholar.org

Preorganization: Ligands are often designed to preorganize their donor atoms in a spatial arrangement that is favorable for metal coordination, minimizing steric strain and leading to high-affinity binding. nih.gov

The coordination of sulfonamide ligands to metal centers can occur through various modes. When primary or secondary sulfonamides are used, the nitrogen atom is typically deprotonated, and the resulting anion coordinates directly to the metal, forming a stable M-N bond. sjp.ac.lk In some cases, coordination can also involve one of the sulfonyl oxygen atoms, leading to a bidentate chelate. sci-hub.se

For tertiary sulfonamides like N,N-Diphenylbenzenesulfonamide, where deprotonation of the nitrogen is not possible, coordination is less common but can occur through a lone pair on a sulfonyl oxygen or via rehybridization of the sulfonamide nitrogen from sp2 to sp3, although this is less favorable. sjp.ac.lk Often, the sulfonamide is part of a larger molecule containing other donor atoms (e.g., pyridyl or amine groups) that dominate the coordination to the metal center. sjp.ac.lkmdpi.com For example, in copper complexes with certain heterocyclic sulfonamides, coordination occurs through a nitrogen atom on the heterocycle rather than the deprotonated sulfonamide nitrogen. mdpi.com

Transition-metal catalysis is a cornerstone for the synthesis of molecules containing C-N bonds, including N,N-diarylsulfonamides. While the sulfonamide often acts as the nucleophilic substrate rather than the ligand in these reactions, the processes are critical for creating the target compound.

Nickel- and palladium-catalyzed cross-coupling reactions are prominent methods for forming N,N-diarylsulfonamides from N-arylsulfonamides and aryl halides. organic-chemistry.orgresearchgate.net A significant challenge in these reactions is the weak nucleophilicity of N-arylsulfonamides and their poor coordination to the metal center, which can hinder the catalytic cycle. organic-chemistry.org Recent advances have overcome this by using specialized catalyst systems, such as Ni(cod)(duroquinone) without an additional ligand, which facilitates the C-N coupling of even electron-neutral and electron-rich aryl halides. organic-chemistry.org Another approach involves nickelaelectrocatalysis, which enables the coupling of aryl halides with a wide range of weak N-nucleophiles, including sulfonamides, under mild conditions. nih.gov

In a different context, rhodium catalysis has been used for the cyanation of aryl boronic acids using N-cyano-N-phenyl-p-toluenesulfonamide, where the C-N bond of the sulfonamide reagent is catalytically cleaved. rsc.org These examples underscore the central role of transition metal catalysis in the synthesis and transformation of sulfonamide-containing compounds. nih.govresearchgate.net

N-Arylphenothiazines, which are structurally related to N,N-diphenylsulfonamides, have emerged as powerful organic photoredox catalysts. beilstein-journals.orgbeilstein-journals.org These compounds can absorb visible light and convert it into chemical energy to drive reactions via single-electron transfer. beilstein-journals.orgcassyni.com

By modifying the substituents on the N-aryl group, the electrochemical and optical properties of the phenothiazine (B1677639) catalyst can be precisely tuned. beilstein-journals.orgresearchgate.net Adding electron-donating groups, for instance, can create highly reducing excited states with reduction potentials up to -3.0 V (vs SCE), making them potent reductants. beilstein-journals.org

A proposed mechanism for their catalytic action, such as in the nucleophilic addition of methanol (B129727) to an olefin, begins with the photo-excited N-arylphenothiazine transferring an electron to the olefin substrate. beilstein-journals.org The resulting radical anion is protonated, and subsequent back-electron transfer to the phenothiazine radical cation generates a substrate cation. This cation is then trapped by the nucleophile (methanol) to form the final product. beilstein-journals.org These tailored organophotocatalysts have successfully been used to activate less reactive substrates that were previously challenging to address. beilstein-journals.orgresearchgate.net

Application in C-N Bond Formation

Supramolecular Catalysis

Supramolecular catalysis leverages weak, non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to assemble catalytic systems and control their reactivity and selectivity. rsc.org The sulfonamide group, with its strong hydrogen-bonding capability, is a valuable functional unit in this domain.

In one strategy, sulfonamide moieties are incorporated into bifunctional, scaffolding ligands used in transition-metal catalysis. rsc.org These ligands can reversibly bind to a substrate through hydrogen bonds, preorganizing it and bringing its reactive site into close proximity with the catalyst's metal center. This substrate preorganization can lead to exceptionally high regio-, diastereo-, and enantioselectivities that are otherwise difficult to achieve. rsc.org

Furthermore, combinations of different functional groups that work in concert are a hallmark of supramolecular organocatalysis. For example, organocatalysts that pair a sulfonamide with a squaramide or a cinchona alkaloid scaffold utilize multiple hydrogen-bonding interactions to bind and activate substrates within a well-defined chiral pocket, enabling complex transformations like dearomative Michael additions with high stereocontrol. researchgate.net

Host-Guest Interactions in Catalytic Systems

Host-guest chemistry leverages non-covalent interactions between a larger host molecule and a smaller guest molecule to influence reactivity and catalysis. This can involve pre-organizing reactants, stabilizing transition states, or creating unique reaction microenvironments. mincyt.gob.ar The sulfonamide moiety, due to its electronic properties and hydrogen-bonding capabilities, has been identified as a valuable functional group for incorporation into host systems like metal-organic frameworks (MOFs).

For instance, research has shown that MOFs containing sulfonic acid groups can be chemically modified to form sulfonamides. This functionalization is considered a promising strategy for developing new materials for catalysis and enhancing host-guest interactions. The acidic proton on the sulfonamide nitrogen and the strong electron-withdrawing nature of the sulfonyl group can facilitate specific binding events. In a different context, a sulfonamide derivative has been used as a guest molecule that binds to the active site of human carbonic anhydrase II, demonstrating the potential for specific molecular recognition driven by this functional group.

However, there is no specific research available in public databases that details the use of This compound itself as either a host or a guest in a catalytic system. The substitution of both hydrogens on the amide nitrogen with phenyl groups in this compound eliminates its hydrogen-bond donating ability, which is a key interaction in many sulfonamide-based host-guest systems. This structural feature may limit its application in this specific catalytic context compared to primary or secondary sulfonamides.

Enzyme Mimicry and Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using smaller, synthetic molecules. Sulfonamides have been incorporated into various biomimetic catalyst designs.

Key areas where sulfonamides play a role in biomimetic catalysis include:

Chiral Ligands: Chiral amino-sulfonamides have been used as ligands in biomimetic, non-heme iron-catalyzed oxidation reactions, mimicking the function of certain metalloenzymes.

Organocatalysts: Bifunctional organocatalysts derived from cinchona alkaloids and featuring a sulfonamide group have been developed. These catalysts are effective in asymmetric reactions, and their design suppresses self-aggregation, a common issue with other bifunctional catalysts.

Bio-inspired Reactions: The synthesis of enantioenriched compounds containing the sulfonamide moiety has been achieved through processes described as biomimetic, such as transfer hydrogenations catalyzed by Brønsted acids.

Despite these applications for the broader sulfonamide class, there is no specific mention in the surveyed literature of This compound being used as an enzyme mimic or in biomimetic catalysis. Its symmetrical and sterically hindered structure may not be conducive to creating the specific, chiral, and reactive environments typical of enzyme active-site mimics.

Mechanistic Aspects of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing and developing new catalysts. Mechanistic studies have been performed for various reactions involving the sulfonamide functional group.

For example, a plausible catalytic cycle has been proposed for the photocatalytic functionalization of N-sulfonylimines, which are derived from sulfonamides. This cycle involves an energy transfer from the photocatalyst to the imine, leading to the formation of a key sulfonyl radical intermediate that drives the reaction. In another example, the Fe(II)-catalyzed N-alkylation of sulfonamides is suggested to proceed via a "borrowing hydrogen" mechanism, with XPS analysis indicating a potential cycle between Fe(II) and Fe(0) species. Similarly, a catalytic cycle for the Pd(II)/SOX-catalyzed allylic C-H amination involves the cleavage of a C-H bond to form a cationic π-allyl palladium intermediate.

Advanced Characterization and Spectroscopic Analysis of N,n Diphenylbenzenesulfonamide

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This technique is essential for elucidating the crystal structure, including bond lengths, bond angles, and intermolecular interactions of N,N-Diphenylbenzenesulfonamide.

Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information. anton-paar.com For this compound, this analysis reveals the spatial orientation of the two phenyl rings and the benzenesulfonyl group around the central nitrogen atom. The crystal system, space group, and unit cell dimensions are key parameters obtained from XRD data. For instance, a related sulfonamide derivative was found to crystallize in a monoclinic system with a P21/n space group. rigaku.com In another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallized in the triclinic crystal system and P-1 space group. mdpi.com The resolution of the diffraction data, typically measured in angstroms (Å), is a critical indicator of the quality of the structural model. High-resolution data, for example at 1.80 Å, allows for a very precise determination of atomic positions. rcsb.org

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline samples. anton-paar.com It is particularly useful for identifying the crystalline phases present in a bulk sample and can be used to study structural changes, such as those induced by temperature. rigaku.com

Key crystallographic data points determined for compounds similar to this compound include unit cell parameters (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal lattice. mdpi.comdrawellanalytical.com These parameters are crucial for understanding the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonds. researchgate.net

Table 1: Example Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.23510(10) |

| b (Å) | 26.0156(4) |

| c (Å) | 12.4864(2) |

| β (°) | 93.243(2) |

| V (ų) | 2022.17(6) |

| Z | 8 |

Note: This data is for a related sulfonamide derivative and serves as an illustrative example of the type of information obtained from X-ray diffraction analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, the aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region, generally between 7.23 and 7.73 ppm. scispace.comnih.gov The exact chemical shifts and coupling patterns can provide information about the substitution pattern on the rings.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, distinct signals are observed for the carbons of the phenyl rings and the benzenesulfonyl group. The chemical shifts of these signals are indicative of their electronic environment. Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in In a study of this compound, the aromatic carbons were observed in the region of 127.3 to 142.1 ppm. nih.gov

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. redalyc.org

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.73-7.70 | m |

| ¹H | 7.62-7.45 | m |

| ¹H | 7.34-7.23 | m |

| ¹³C | 142.1 | s |

| ¹³C | 137.9 | s |

| ¹³C | 132.8 | d |

| ¹³C | 129.2 | d |

| ¹³C | 128.8 | d |

| ¹³C | 127.3 | d |

Note: The data presented is based on reported values for this compound in CDCl₃. scispace.comnih.gov 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. studymind.co.uk When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. savemyexams.com The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to its key functional groups. The most prominent of these are the strong absorptions due to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). These typically appear in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Other significant absorptions include those for the C-S stretching vibration, C-N stretching, and the various vibrations of the aromatic rings (C=C stretching and C-H bending). The absence of an N-H stretching band in the region of 3200-3500 cm⁻¹ confirms the tertiary nature of the sulfonamide nitrogen.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | ~1350 |

| SO₂ | Symmetric Stretch | ~1160 |

| C-S | Stretch | ~900-1000 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Aromatic C-H | Bending (out-of-plane) | ~690-900 |

Note: These are approximate ranges and the exact peak positions can vary slightly.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. uni-saarland.de In a mass spectrometer, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₈H₁₅NO₂S), the molecular weight is 309.38 g/mol . chemsrc.com In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 310. rsc.org

Under electron impact (EI) ionization, the molecule undergoes fragmentation, and the resulting fragments provide valuable structural information. libretexts.org The fragmentation of sulfonamides can be complex. For deprotonated N-phenyl benzenesulfonamide (B165840), a characteristic loss of a neutral sulfur dioxide (SO₂) molecule has been observed. nist.gov The fragmentation of protonated benzylamines, which share some structural similarities, has been shown to involve the formation of an ion/neutral complex, leading to various dissociation pathways. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule. rsc.org

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₂S |

| Molecular Weight | 309.38 |

| [M+H]⁺ (ESI) | ~310 |

| Key Fragments (EI) | Dependent on ionization energy and conditions |

Note: The fragmentation pattern can be complex and is influenced by the specific mass spectrometry technique and conditions used.

Advanced Spectroscopic Methods for Mechanistic Studies (e.g., In Situ Spectroscopy)

Advanced spectroscopic techniques, particularly in situ methods, are crucial for studying the reaction mechanisms involving this compound. In situ spectroscopy allows for the real-time monitoring of a chemical reaction, providing valuable data on the formation of intermediates and products as the reaction progresses.

For example, in situ FT-IR spectroscopy could be employed to follow the course of a reaction where this compound is a reactant or product. By monitoring the changes in the characteristic IR absorption bands of the starting materials, intermediates, and products over time, a kinetic profile of the reaction can be constructed. This information is vital for understanding the reaction mechanism and optimizing reaction conditions.

Visible light-mediated reactions involving sulfonamides have been studied, where techniques like NMR and mass spectrometry are used to analyze the products and propose reaction mechanisms. sci-hub.se For instance, the deprotection of N-benzenesulfonamides can proceed through a direct attack of a base on the sulfur atom, a mechanism that can be investigated by analyzing the reaction products under different conditions. sci-hub.se The steric hindrance in this compound can influence its reactivity in such reactions. sci-hub.se

The study of metalated sulfonamides and their reactions with electrophiles also benefits from spectroscopic analysis to identify the resulting products and infer the reaction pathway. thieme-connect.com

Theoretical and Computational Chemistry of N,n Diphenylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dovepress.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For sulfonamide derivatives, DFT calculations are routinely used to optimize molecular geometry, calculate electronic properties, and analyze vibrational spectra. gazi.edu.tr The B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311+G(2df,p) is a common choice for these studies, providing a balance between accuracy and computational cost. dovepress.comacs.org

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Analysis of N,N-Diphenylbenzenesulfonamide and its analogs involves examining key parameters derived from quantum calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For many sulfonamide derivatives, this gap is calculated to understand their electronic behavior and potential as, for example, inhibitors or electronic materials. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For sulfonamide derivatives, MEP analysis typically shows negative potential around the oxygen atoms of the sulfonyl group and any other electronegative atoms, indicating sites prone to electrophilic attack. The aromatic rings often show a mix of positive potential on the hydrogens and negative potential associated with the π-system. dovepress.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. In sulfonamides, it can quantify the charge on each atom and describe the nature of the crucial C-S and S-N bonds.

| Property | Typical Finding for Sulfonamide Derivatives | Reference |

| HOMO Energy | Varies with substitution, but generally located over the phenyl rings and the nitrogen atom, indicating these as primary electron-donating sites. | nih.gov |

| LUMO Energy | Typically distributed over the sulfonyl group and one of the aromatic rings, highlighting potential electron-accepting regions. | nih.gov |

| HOMO-LUMO Gap (ΔE) | Calculated to assess chemical stability and reactivity. For instance, a value of ~4.488 eV was found for a 1,3,4-oxadiazole-sulfonamide derivative. | tandfonline.com |

| Molecular Dipole Moment | Influenced by the geometry and substituents, affecting solubility and intermolecular interactions. | sioc-journal.cn |

| NBO Charges | The sulfur atom typically carries a significant positive charge, while the oxygen and nitrogen atoms are negatively charged. | |

| S-N Bond Character | Shows a mix of ionic and covalent character, with its properties influenced by the substituents on the nitrogen and benzene (B151609) ring. | nih.gov |

Molecules are not static; they exist as an ensemble of different spatial arrangements, or conformations, due to rotation around single bonds. drugdesign.orgchemistrysteps.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them, which collectively form the potential energy surface (PES). libretexts.orgvisualizeorgchem.com

For this compound, conformational flexibility arises primarily from rotations around the C-S bond (linking the benzene ring to the sulfur atom) and the S-N bond. Studies on the parent compound, benzenesulfonamide (B165840) (C₆H₅SO₂NH₂), have used gas electron diffraction and quantum chemical calculations to explore its conformational space. acs.org These studies predicted two stable conformers: an "eclipsed" form and a "staggered" form, based on the orientation of the NH₂ group relative to the SO₂ group, with the eclipsed form being slightly more stable. acs.org The orientation of the entire sulfonyl group relative to the benzene ring is also critical, with calculations favoring a conformation where the C-S-N plane is perpendicular to the plane of the benzene ring. acs.org

For this compound, the presence of two bulky phenyl groups on the nitrogen atom introduces significant steric hindrance, which would heavily influence the preferred conformations and the energy landscape. The rotational barriers around the S-N and N-C bonds would be considerably higher than in simpler sulfonamides.

| Rotational Bond | Description | Expected Low-Energy Conformer Characteristic | Reference |

| C(phenyl)-S Bond | Rotation of the benzenesulfonyl group relative to the nitrogen substituents. | The plane of the SO₂ group is likely to be twisted with respect to the benzene ring to minimize steric clashes, with a torsional angle around 90° being common for benzenesulfonamides. | acs.org |

| S-N Bond | Rotation of the diphenylamino group relative to the sulfonyl group. | Steric hindrance between the two phenyl groups and the sulfonyl oxygens would dictate a specific, likely highly twisted, conformation to minimize repulsion. The nitrogen atom is expected to adopt a trigonal pyramidal or planar geometry depending on electronic effects. | numberanalytics.com |

| N-C(phenyl) Bonds | Rotation of the two phenyl groups attached to the nitrogen. | The phenyl rings will adopt a propeller-like arrangement to minimize steric clashes with each other and the rest of the molecule. | numberanalytics.com |

Electronic Structure and Bonding Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. researchgate.net By solving Newton's equations of motion, MD simulations can explore conformational changes, solvent effects, and the stability of molecular complexes. nih.govbonvinlab.org These simulations are invaluable for understanding how molecules like this compound behave in a realistic environment, such as in solution or interacting with a biological macromolecule. csic.esrsc.org

In studies of sulfonamide derivatives, MD simulations are often used after molecular docking to verify the stability of a predicted ligand-protein complex. rsc.org For instance, simulations of benzenesulfonamide-1,3,4-thiadiazole hybrids bound to the VEGFR-2 enzyme were run to confirm that the key hydrogen bonds and interactions predicted by docking were maintained over the simulation time, thus validating the binding mode. rsc.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic and realistic picture than static docking poses. researchgate.net

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rjb.ro This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. rjb.ronih.govmdpi.com

The process involves placing the ligand in the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjb.ro Numerous studies have employed molecular docking to investigate the interaction of sulfonamide derivatives with various biological targets, including enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase, and various kinases. dovepress.commdpi.comnih.gov

For example, in a study of thiazole-sulfonamide derivatives as potential inhibitors for Alzheimer's disease, molecular docking was used to predict how the compounds would bind to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The results showed key interactions, such as hydrogen bonds and π-π stacking, that explained the observed inhibitory activity. mdpi.comnih.gov Although no specific docking studies for this compound are prominently reported, its structure could be docked into relevant targets to predict its potential biological interactions.

| Derivative Class | Target Protein | Key Finding | Reference |

| Chalcone-Sulfonamide Hybrids | E. coli Dihydropteroate Synthase | Docking scores ranged from -6.6 to -8.2 kcal/mol, indicating strong potential binding and antibacterial activity. | dovepress.com |

| Thiazole-Bearing Sulfonamides | Acetylcholinesterase (AChE) | The most potent analog showed strong binding affinity, with interactions involving key residues in the enzyme's active site, rationalizing its low IC₅₀ value. | mdpi.comnih.gov |

| Benzenesulfonamide-1,3,4-thiadiazole Hybrids | VEGFR-2 Kinase | Docking revealed crucial hydrogen bonds with key amino acid residues (Glu917, Cys919), explaining the kinase inhibition mechanism. Binding energies were around -8 kcal/mol. | rsc.org |

| Isatin-Based Benzenesulfonamides | Carbonic Anhydrase (hCA I, II, IX, XII) | Docking studies predicted binding conformations and affinities, correlating well with the experimentally determined inhibition constants (Kᵢ). | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgeuropa.eu By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds. frontiersin.orgniscpr.res.in

A typical QSAR study involves:

Data Set Collection: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with activity. jmchemsci.com

Validation: Rigorously validating the model's predictive power using internal and external test sets. niscpr.res.in

QSAR studies have been successfully applied to various classes of sulfonamide derivatives. For instance, a QSAR analysis of indole (B1671886) derivatives as phospholipase A2 inhibitors identified key structural and physicochemical parameters contributing to their anti-inflammatory activity. niscpr.res.in Similarly, a 2D-QSAR study was part of the development of new benzenesulfonamide conjugates as carbonic anhydrase inhibitors, helping to rationalize the structure-activity relationships observed in the series. nih.gov

Predictive Modeling for Materials Design and Properties

Predictive modeling extends beyond QSAR and encompasses a broad range of computational techniques used to forecast the properties of molecules and materials before they are synthesized. qlik.commodernstatisticswithr.com This approach is crucial for accelerating the design of new materials with specific functions, be it for electronics, polymers, or pharmaceuticals.

In the context of this compound and its analogs, predictive modeling can be used to estimate a wide array of properties:

Physicochemical Properties: Solubility, lipophilicity (logP), and melting point.

Pharmacokinetic Properties (ADME): Absorption, Distribution, Metabolism, and Excretion. Online tools and models are often used to predict if a compound is likely to be a viable drug candidate (e.g., by checking for compliance with Lipinski's Rule of Five). nih.gov

Toxicity: Predicting potential adverse effects or toxicity is a critical application of computational models. nih.goveuropa.eu

Material Properties: For materials science applications, models can predict properties like thermal stability, mechanical strength, or electronic conductivity in polymers or crystals incorporating the molecule. mdpi.com

For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for newly synthesized sulfonamide derivatives are common in the literature, helping researchers to prioritize which compounds are worth pursuing in more resource-intensive experimental studies. tandfonline.comnih.gov

Applications of N,n Diphenylbenzenesulfonamide Derivatives in Materials Science and Chemical Biology Research

Design and Synthesis of Functional Materials

The synthesis of functional materials from N,N-diphenylbenzenesulfonamide and its derivatives is an area of growing interest, leveraging the structural and electronic properties of the core molecule. researchgate.neticn2.cat Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli. unizar-csic.es The design process involves the strategic modification of the this compound backbone to tune its electronic, optical, or self-assembly characteristics. unizar-csic.es